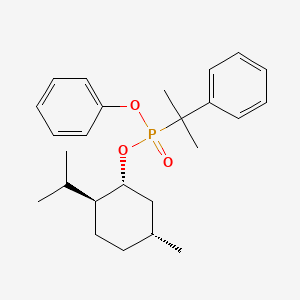
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is a chiral phosphonate ester. This compound is notable for its stereochemistry, which can play a crucial role in its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate typically involves the reaction of a chiral cyclohexyl derivative with a phenyl phosphonate precursor. The reaction conditions often include the use of specific catalysts and solvents to ensure high stereoselectivity and yield. For instance, diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature have been used in similar syntheses .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure consistency and purity. Techniques such as continuous flow chemistry could be employed to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation might yield a phosphonic acid derivative, while reduction could produce a phosphine oxide.
Scientific Research Applications
Chemistry
In chemistry, (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and the effects of chirality on biological activity. Its unique structure allows researchers to investigate how different stereoisomers interact with biological targets.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical intermediate. Its chiral nature might be leveraged to develop drugs with specific enantiomeric forms that have desired therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high stereochemical purity.
Mechanism of Action
The mechanism of action for (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate involves its interaction with specific molecular targets. The compound’s phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its chiral centers allow it to interact selectively with biological molecules, potentially influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (trimethylsilyl)acetate
- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl hydratropate
Uniqueness
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl phenyl (2-phenylpropan-2-yl)phosphonate is unique due to its specific combination of chiral centers and the presence of a phosphonate group. This combination allows for a wide range of chemical reactivity and biological interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C25H35O3P |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenoxyphosphoryl]propan-2-ylbenzene |
InChI |
InChI=1S/C25H35O3P/c1-19(2)23-17-16-20(3)18-24(23)28-29(26,27-22-14-10-7-11-15-22)25(4,5)21-12-8-6-9-13-21/h6-15,19-20,23-24H,16-18H2,1-5H3/t20-,23+,24-,29?/m1/s1 |
InChI Key |
RXESIZTVVFFEOV-JVAGGYQCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C(C)(C)C2=CC=CC=C2)OC3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C)(C)C2=CC=CC=C2)OC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















